molecular formula C19H20Cl2N2O2 B10977958 2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

Cat. No.: B10977958
M. Wt: 379.3 g/mol
InChI Key: TXCUQSCJEXCGHI-UHFFFAOYSA-N
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Description

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of chlorinated phenoxy and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2-Chloro-5-methylphenol: A compound with antimicrobial properties.

    3-Chlorophenylpiperazine: A compound used in medicinal chemistry for its psychoactive effects.

Uniqueness

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of chlorinated phenoxy and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require these combined features.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O2/c1-14-5-6-17(21)18(11-14)25-13-19(24)23-9-7-22(8-10-23)16-4-2-3-15(20)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

TXCUQSCJEXCGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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